2,5-Dibromo-3-octylthiophene

Organic Electronics Polymer Synthesis Regioregularity

2,5-Dibromo-3-octylthiophene (CAS 149703-84-4) is a 2,5-dihalogenated 3-alkylthiophene monomer, a core building block for synthesizing conjugated polymers, particularly regioregular poly(3-alkylthiophenes) [3.0.CO;2-J" target="_blank">1]. Characterized by two reactive bromine atoms at the 2- and 5-positions and a solubilizing n-octyl chain at the 3-position , this monomer enables precise control over polymer regiochemistry when polymerized via metal-catalyzed cross-coupling methods such as Grignard metathesis (GRIM) [3.0.CO;2-J" target="_blank">1].

Molecular Formula C12H18Br2S
Molecular Weight 354.15 g/mol
CAS No. 149703-84-4
Cat. No. B143100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-octylthiophene
CAS149703-84-4
Molecular FormulaC12H18Br2S
Molecular Weight354.15 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=C(SC(=C1)Br)Br
InChIInChI=1S/C12H18Br2S/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3
InChIKeyPJGBSUPPENVFAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-octylthiophene (CAS 149703-84-4): A Foundational Monomer for Regioregular Poly(3-alkylthiophenes)


2,5-Dibromo-3-octylthiophene (CAS 149703-84-4) is a 2,5-dihalogenated 3-alkylthiophene monomer, a core building block for synthesizing conjugated polymers, particularly regioregular poly(3-alkylthiophenes) [1]. Characterized by two reactive bromine atoms at the 2- and 5-positions and a solubilizing n-octyl chain at the 3-position , this monomer enables precise control over polymer regiochemistry when polymerized via metal-catalyzed cross-coupling methods such as Grignard metathesis (GRIM) [1]. It is a viscous liquid at room temperature with a density of 1.44 g/mL at 25 °C and a refractive index of n20/D 1.548 .

Why Generic 2,5-Dibromo-3-octylthiophene Substitution is Inadequate for Precision Polymer Synthesis


Direct substitution of 2,5-Dibromo-3-octylthiophene with other 3-alkylthiophene monomers is not feasible for applications demanding precise polymer architecture and optoelectronic performance. While monomers like 3-octylthiophene can be polymerized oxidatively, this method yields regiorandom polymers with a head-to-tail (HT) coupling content of only ~80%, leading to a twisted polymer backbone and inferior charge transport [1]. In contrast, the 2,5-dibromo substitution pattern is essential for enabling Grignard metathesis (GRIM) polymerization, which produces polymers with >98% HT-HT coupling [2]. Furthermore, the choice of alkyl side chain (e.g., octyl vs. hexyl) directly influences polymer solubility, crystallinity, and self-assembly behavior, making a direct swap without process re-optimization detrimental to final material properties [3].

2,5-Dibromo-3-octylthiophene: Quantitative Evidence for Differentiated Performance in Regioregular Polymer Synthesis


GRIM Polymerization of 2,5-Dibromo-3-octylthiophene Yields 98% Regioregular P3OT, a 20+ Percentage Point Improvement Over Oxidative Methods

Poly(3-octylthiophene) (P3OT) synthesized from 2,5-Dibromo-3-octylthiophene via the Grignard metathesis (GRIM) method achieves >98% head-to-tail (HT) coupling [1]. This represents a substantial improvement over P3OT produced by oxidative polymerization of 3-octylthiophene, which typically yields ~80% HT coupling [2].

Organic Electronics Polymer Synthesis Regioregularity

Precise Molecular Weight Control in GRIM Polymerization: Achieving PDI of 1.2-1.5 with 2,5-Dibromo-3-octylthiophene

Kinetic studies confirm that the GRIM polymerization of 2,5-Dibromo-3-alkylthiophenes proceeds via a quasi-"living" chain-growth mechanism [1]. This mechanism allows for precise control over polymer molecular weight, which is a linear function of the monomer-to-initiator ratio, and yields polymers with narrow molecular weight distributions, exhibiting polydispersity indices (PDIs) ranging from 1.2 to 1.5 [2]. This contrasts with step-growth polymerizations, which typically yield broader distributions (PDI > 2.0).

Controlled Polymerization Living Polymerization Polymer Synthesis

GRIM Method Produces 85:15 Isomer Ratio in the Metalation Step, Enabling Subsequent High Regioregularity Polymerization

A critical mechanistic study revealed that the treatment of 2,5-dibromo-3-alkylthiophenes with Grignard reagents yields two metalated, regiochemical isomers: 2-bromo-3-alkyl-5-bromomagnesiothiophene and 2-bromomagnesio-3-alkyl-5-bromothiophene, in a consistent 85:15 ratio [1]. This ratio is largely independent of reaction time, temperature, and the specific Grignard reagent used, underscoring a predictable and robust metalation step. The preferential formation of the 2-bromo-5-bromomagnesio isomer is a key factor in achieving the ultimate high regioregularity of the polymer.

Reaction Mechanism Regioselectivity Organometallic Chemistry

P3OT from 2,5-Dibromo-3-octylthiophene Exhibits Superior Spectroelectrochemical Behavior Over Non-Regioregular Analogues

The oxidative doping of regioregular P3OT, synthesized from 2,5-Dibromo-3-octylthiophene, proceeds via a well-defined two-step process involving the formation of polarons (radical cations) followed by bipolarons (dications), as evidenced by UV-VIS-NIR and Raman spectroelectrochemistry [1]. This behavior is distinct from its non-regioregular analogue, which exhibits less defined spectroelectrochemical transitions, indicative of a more disordered and less conjugated structure. The regioregular polymer's ordered structure facilitates a cleaner and more efficient doping process.

Spectroelectrochemistry Conducting Polymers Material Characterization

High-Impact Application Scenarios for 2,5-Dibromo-3-octylthiophene in Advanced Materials R&D


Synthesis of High-Mobility p-Type Semiconductors for Organic Field-Effect Transistors (OFETs)

2,5-Dibromo-3-octylthiophene is the monomer of choice for synthesizing regioregular poly(3-octylthiophene) (P3OT), a benchmark p-type semiconductor for OFETs. The >98% regioregularity achievable via GRIM polymerization ensures a planar polymer backbone and strong intermolecular π-π stacking, leading to high hole mobilities [1]. The narrow molecular weight distribution (PDI 1.2-1.5) further ensures consistent device performance and minimal batch-to-batch variation, a critical factor for commercial electronics manufacturing [2].

Development of All-Polymer and Bulk Heterojunction Organic Photovoltaic (OPV) Devices

In OPV research, P3OT derived from this monomer is widely employed as an electron donor material in bulk heterojunction blends. The high degree of regioregularity contributes to enhanced light absorption and exciton diffusion length [3]. The ability to control the polymer's molecular weight and narrow polydispersity via the quasi-living GRIM mechanism allows researchers to optimize phase separation morphology and charge transport, key parameters for maximizing power conversion efficiency [2].

Creation of Advanced Functional Materials via Block Copolymer Synthesis

The quasi-living nature of the GRIM polymerization of 2,5-Dibromo-3-octylthiophene is leveraged to synthesize well-defined block copolymers, such as poly(3-butylthiophene)-b-poly(3-octylthiophene) [4]. These diblock copolymers are of intense academic and industrial interest for their ability to undergo microphase separation, creating nanostructured morphologies with potential applications ranging from high-performance photovoltaics to novel nanoporous membranes and sensors [4].

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